molecular formula C24H23N3OS B2840170 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895424-38-1

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2840170
CAS No.: 895424-38-1
M. Wt: 401.53
InChI Key: PEFJAPNTNFYTOZ-UHFFFAOYSA-N
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Description

The compound “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride or 4- (2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Herbicidal Activity

One area of scientific research where derivatives of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide have been explored is in the synthesis and evaluation of their herbicidal activity. Liu and Shi (2014) designed and synthesized a series of novel 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings, demonstrating moderate to good selective herbicidal activity against Brassica campestris L. at a concentration of 100 mg/L, although these compounds did not inhibit Echinochloa crus-galli at the tested concentrations (Liu & Shi, 2014).

Molecular Docking and Cytotoxicity Evaluation

Another significant application is in the development of anticancer agents. Research conducted by Abouzied et al. (2022) on pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives revealed their anticipated anticancer activity. The study focused on the synthesis, molecular docking study, and cytotoxicity evaluation of these compounds, highlighting their potential against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The 1,3,4-Thiadiazole derivative was particularly noted for its promising anticancer efficacy (Abouzied et al., 2022).

Antimicrobial Applications

Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, incorporating the structure of interest, and evaluated them for antimicrobial activity against a range of bacterial and fungal strains. This study underscores the compound's potential as a base for developing new antimicrobial agents, highlighting the versatility of this compound derivatives in therapeutic applications (Patel et al., 2012).

Antimicrobial and Anti-inflammatory Agents

Further emphasizing the compound's potential in antimicrobial and anti-inflammatory applications, Kendre, Landge, and Bhusare (2015) prepared a new series of derivatives by multi-component cyclo-condensation reactions. These compounds demonstrated significant anti-bacterial and antifungal activities, with some also showing promising anti-inflammatory activity. This research points to the broad applicability of this compound derivatives in developing treatments for a variety of conditions (Kendre, Landge, & Bhusare, 2015).

Mechanism of Action

Target of Action

The primary target of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a vital component of the mycobacterial cell wall, and its disruption leads to the death of the bacterium . The downstream effects of this disruption are still being studied.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-13-18(2)23-21(14-17)26-24(29-23)27(16-20-9-6-12-25-15-20)22(28)11-10-19-7-4-3-5-8-19/h3-9,12-15H,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFJAPNTNFYTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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